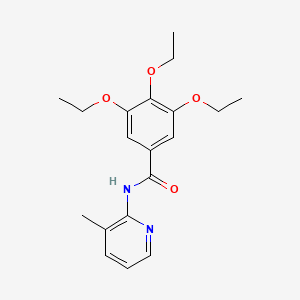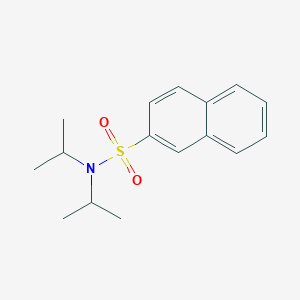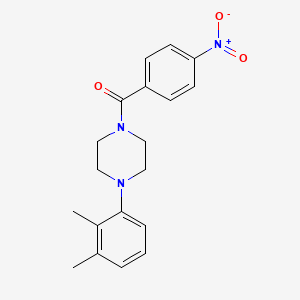![molecular formula C13H16N2O5S B5863489 N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine, also known as NBQX, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NBQX belongs to the class of compounds known as competitive AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists, which have been shown to have neuroprotective effects and potential in treating neurological disorders.
Mechanism of Action
N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine acts as a competitive antagonist of the AMPA receptor, which is a type of glutamate receptor involved in excitatory neurotransmission. By binding to the receptor site, this compound blocks the binding of glutamate and prevents the influx of calcium ions, which can lead to neuronal damage.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of effects on the brain and nervous system. It has been shown to reduce neuronal damage and improve cognitive function in animal models of stroke and traumatic brain injury. This compound has also been shown to have anticonvulsant effects and reduce seizure activity in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine in lab experiments is its specificity for the AMPA receptor, which allows for targeted manipulation of excitatory neurotransmission. However, this compound has a relatively short half-life and may require repeated administration in experiments. Additionally, this compound can have off-target effects on other glutamate receptor subtypes, which may complicate interpretation of results.
Future Directions
There are several potential future directions for research on N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine. One area of interest is in the development of more potent and selective AMPA receptor antagonists for clinical use. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's neuroprotective effects and to explore its potential in treating a wider range of neurological disorders. Finally, there is potential for the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine can be synthesized through a multistep process starting with 4-fluorobenzoic acid. The process involves several chemical reactions, including the formation of an amide bond and the introduction of a sulfonyl group. The final product is obtained through purification and crystallization.
Scientific Research Applications
N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine has been widely studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects by blocking the overactivation of AMPA receptors, which can lead to excitotoxicity and neuronal damage.
properties
IUPAC Name |
2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c16-12(17)9-14-13(18)10-3-5-11(6-4-10)21(19,20)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKNFLDZFMVGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5863424.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide](/img/structure/B5863429.png)



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)

![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)


![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
